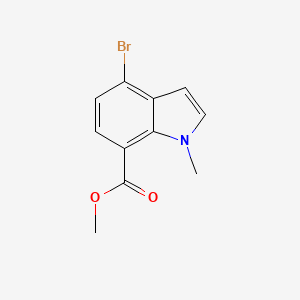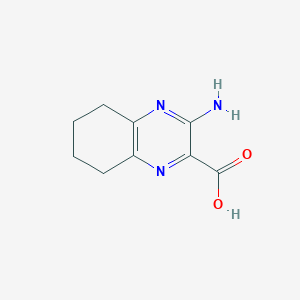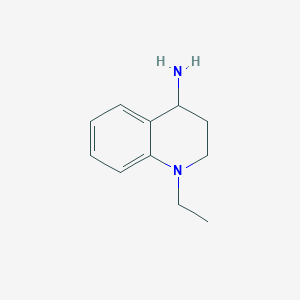
Methyl 2-bromo-2-(3,4-dimethoxyphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-bromo-2-(3,4-dimethoxyphenyl)acetate: is an organic compound with the molecular formula C11H13BrO4. It is a brominated ester derivative of 3,4-dimethoxyphenylacetic acid. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-bromo-2-(3,4-dimethoxyphenyl)acetate can be synthesized through the bromination of methyl 2-(3,4-dimethoxyphenyl)acetate. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of bromine and other reagents to maintain safety and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in methyl 2-bromo-2-(3,4-dimethoxyphenyl)acetate can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the ester group can yield alcohol derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Amino or thio derivatives.
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Scientific Research Applications
Chemistry: Methyl 2-bromo-2-(3,4-dimethoxyphenyl)acetate is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of compounds with potential biological activity .
Biology and Medicine: The compound is studied for its potential pharmacological properties. Brominated aromatic compounds often exhibit interesting biological activities, including antimicrobial and anticancer properties .
Industry: In the chemical industry, this compound can be used as a building block for the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2-bromo-2-(3,4-dimethoxyphenyl)acetate is not well-documented. its reactivity is primarily due to the presence of the bromine atom, which can participate in various substitution reactions. The ester group also plays a role in its reactivity, allowing for hydrolysis and other transformations .
Comparison with Similar Compounds
- Methyl 2-bromo-2-(4-methoxyphenyl)acetate
- Methyl 2-bromo-2-(3,4,5-trimethoxyphenyl)acetate
- Methyl 2-bromo-2-(3,4-dimethoxyphenyl)propanoate
Uniqueness: Methyl 2-bromo-2-(3,4-dimethoxyphenyl)acetate is unique due to the presence of two methoxy groups on the aromatic ring, which can influence its electronic properties and reactivity. This makes it a valuable intermediate in organic synthesis, particularly for the preparation of compounds with potential biological activity .
Properties
Molecular Formula |
C11H13BrO4 |
|---|---|
Molecular Weight |
289.12 g/mol |
IUPAC Name |
methyl 2-bromo-2-(3,4-dimethoxyphenyl)acetate |
InChI |
InChI=1S/C11H13BrO4/c1-14-8-5-4-7(6-9(8)15-2)10(12)11(13)16-3/h4-6,10H,1-3H3 |
InChI Key |
CMQSRYGUPBPAJU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(=O)OC)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-{[2-(Methylcarbamoyl)pyridin-4-yl]oxy}benzoic acid](/img/structure/B13876302.png)

![Tert-butyl 3-[3-(dimethylamino)prop-2-enoyl]pyrrolidine-1-carboxylate](/img/structure/B13876320.png)
![N-[4-[[7-(2-pyrrolidin-1-ylethoxy)-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B13876321.png)



![N-naphthalen-2-yl-4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]benzamide](/img/structure/B13876351.png)

